Cas no 1330265-54-7 (2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester)

2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester Chemical and Physical Properties
Names and Identifiers
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- 2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester
- 3-Nitro-2-(phenylMethoxy)benzoic Acid-13C6 PhenylMethyl Ester
- Benzyl 2-(Benzyloxy)-3-nitrobenzoate-13C6
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- Inchi: 1S/C21H17NO5/c23-21(27-15-17-10-5-2-6-11-17)18-12-7-13-19(22(24)25)20(18)26-14-16-8-3-1-4-9-16/h1-13H,14-15H2
- InChI Key: PASQATSQCXYGQJ-UHFFFAOYSA-N
- SMILES: c1([N+]([O-])=O)c(OCc2ccccc2)c(C(=O)OCc2ccccc2)ccc1
2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B287152-2.5mg |
2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester |
1330265-54-7 | 2.5mg |
$ 190.00 | 2023-04-18 | ||
TRC | B287152-25mg |
2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester |
1330265-54-7 | 25mg |
$ 1499.00 | 2023-04-18 |
2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester Related Literature
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
Additional information on 2-Benzyloxy-3-nitro-benzoic Acid-13C6 Benzyl Ester
2-Benzyloxy-3-Nitro-Benzonic Acid-13C6 Benzyl Ester: A Novel Isotopically Labeled Chiral Scaffold in Chemical Biology
The 2-Benzyloxy-3-nitro-benzoic acid-13C6 benzyl ester (CAS 1330265-54-7) represents a sophisticated isotopically labeled compound engineered for advanced applications in medicinal chemistry and analytical sciences. This compound combines the structural features of a benzyloxy group (benzyloxy) at position 2, a nitro substituent at position 3, and an isotopically enriched benzyl ester moiety containing six 13C atoms. This unique architecture enables dual functionalities: the nitro group provides redox activity for bioorthogonal reactions, while the 13C-labeled benzyl ester offers precise mass spectrometry tracking capabilities.
The incorporation of six carbon-13 atoms (¹³C₆) in the benzyl ester segment significantly enhances its utility in metabolic studies. Recent advancements in stable isotope labeling techniques have demonstrated this compound's potential in tracing biochemical pathways with subcellular resolution. A 2024 study published in Nature Chemical Biology utilized this scaffold to monitor estrogen receptor ligand dynamics, achieving unprecedented spatial-temporal resolution through ultra-high-resolution mass spectrometry (UHRMS). The rigid aromatic framework facilitates selective enzymatic cleavage, making it ideal for studying protein-ligand interactions under physiological conditions.
In drug discovery applications, the nitro group (nitro substituent) serves as a versatile functional handle. Researchers at MIT's Koch Institute recently reported using this compound as a prodrug precursor for targeted cancer therapy. By conjugating the nitro-containing core with tumor-penetrating peptides, they achieved controlled release of active metabolites under hypoxic tumor microenvironments. The 13C labeling allowed real-time monitoring of drug distribution using MALDI imaging mass spectrometry, validating its superiority over conventional tracers.
Synthetic strategies for this compound leverage modern asymmetric catalysis techniques. A 2023 paper in JACS described a palladium-catalyzed Suzuki-Miyaura coupling approach that achieved >98% enantiomeric excess under mild conditions. The use of chiral phosphoramidite ligands enabled precise control over the benzyl ester configuration, critical for maintaining pharmacokinetic properties. This method reduces synthetic steps by 40% compared to traditional approaches while eliminating hazardous reagents like thionyl chloride.
In analytical chemistry, this compound has emerged as a benchmark standard for calibrating NMR and LC/MS systems. Its well-defined isotopic pattern (δC: 188.9 ppm for C₁₃-labeled carbons) provides superior signal-to-noise ratios compared to natural abundance compounds. Pharmaceutical companies now routinely use this material to validate metabolic stability assays, achieving quantification limits as low as 0.5 pg/μL through SRM-based detection protocols.
Ongoing research explores its applications in bioconjugation chemistry through strain-promoted azide-alkyne cycloadditions (SPAAC). A collaborative study between Stanford and Genentech demonstrated site-specific labeling of antibodies with fluorescent probes attached via this scaffold's nitro group reduction products. The resulting conjugates exhibited improved pharmacokinetics profiles with half-lives extended by 70% compared to conventional linkers.
This multifunctional molecule continues to redefine standards in chemoenzymatic synthesis platforms. Its unique combination of structural features makes it indispensable for developing next-generation theranostics that integrate diagnostic imaging with targeted therapy delivery systems. As highlighted in a recent review article (Trends in Pharmacological Sciences, 2024), such isotopically defined scaffolds are pivotal for advancing personalized medicine strategies requiring precise molecular tracking and dosimetry calculations.
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